molecular formula C12H15NO4 B8747106 cis-N-benzyloxycarbonylpyrrolidine-3,4-diol

cis-N-benzyloxycarbonylpyrrolidine-3,4-diol

Cat. No. B8747106
M. Wt: 237.25 g/mol
InChI Key: OSDPRBVIIIGHPO-PHIMTYICSA-N
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Patent
US09067882B2

Procedure details

In a 500 mL RBF, the Cbz Pyrroline (15 g, 73.8 mmol) was dissolved in a mixture of 100 mL THF, 60 mL t-BuOH and 40 mL water for addition of the NMO (30.6 ml, 148 mmol) solution followed by the osmium tetraoxide (0.925 ml, 0.074 mmol) solution. Heated in a 70 C. oil bath. Solution slowly went from yellow to brown. After 2 h, cooled to RT and added 50 mL 10% aqueous NaHSO3. Concentrated and partitioned between 100 mL brine and 100 mL EtOAc. Separated layers and extracted with 100 mL EtOAc. Dried over MgSO4, filtered and concentrated to 22.3 g of thick yellow oil. Flash column chromatography from 50-100% EtOAc in hexane provided compound 9. NMR (400 MHz, CDCl3) δ 7.35 (m, 5H), 5.22 (s, 2H), 4.42 (m, 4H), 3.63 (m, 2H), 3.42 (m, 3H), 3.20 (m, 1H).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
30.6 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0.925 mL
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([N:11]1[CH2:15][CH2:14][CH:13]=[CH:12]1)([O:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:2].C[N+]1([O-])CC[O:20]CC1.OS([O-])=O.[Na+].[OH2:29]>C1COCC1.CC(O)(C)C.[Os](=O)(=O)(=O)=O>[OH:29][CH:13]1[CH:14]([OH:20])[CH2:15][N:11]([C:1]([O:3][CH2:4][C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)=[O:2])[CH2:12]1 |f:2.3|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(=O)(OCC1=CC=CC=C1)N1C=CCC1
Name
Quantity
30.6 mL
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Name
Quantity
40 mL
Type
reactant
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
60 mL
Type
solvent
Smiles
CC(C)(C)O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
OS(=O)[O-].[Na+]
Step Three
Name
Quantity
0.925 mL
Type
catalyst
Smiles
[Os](=O)(=O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heated in a 70 C
CONCENTRATION
Type
CONCENTRATION
Details
Concentrated
CUSTOM
Type
CUSTOM
Details
partitioned between 100 mL brine and 100 mL EtOAc
EXTRACTION
Type
EXTRACTION
Details
Separated layers and extracted with 100 mL EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 22.3 g of thick yellow oil

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
OC1CN(CC1O)C(=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09067882B2

Procedure details

In a 500 mL RBF, the Cbz Pyrroline (15 g, 73.8 mmol) was dissolved in a mixture of 100 mL THF, 60 mL t-BuOH and 40 mL water for addition of the NMO (30.6 ml, 148 mmol) solution followed by the osmium tetraoxide (0.925 ml, 0.074 mmol) solution. Heated in a 70 C. oil bath. Solution slowly went from yellow to brown. After 2 h, cooled to RT and added 50 mL 10% aqueous NaHSO3. Concentrated and partitioned between 100 mL brine and 100 mL EtOAc. Separated layers and extracted with 100 mL EtOAc. Dried over MgSO4, filtered and concentrated to 22.3 g of thick yellow oil. Flash column chromatography from 50-100% EtOAc in hexane provided compound 9. NMR (400 MHz, CDCl3) δ 7.35 (m, 5H), 5.22 (s, 2H), 4.42 (m, 4H), 3.63 (m, 2H), 3.42 (m, 3H), 3.20 (m, 1H).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
30.6 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0.925 mL
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([N:11]1[CH2:15][CH2:14][CH:13]=[CH:12]1)([O:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:2].C[N+]1([O-])CC[O:20]CC1.OS([O-])=O.[Na+].[OH2:29]>C1COCC1.CC(O)(C)C.[Os](=O)(=O)(=O)=O>[OH:29][CH:13]1[CH:14]([OH:20])[CH2:15][N:11]([C:1]([O:3][CH2:4][C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)=[O:2])[CH2:12]1 |f:2.3|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(=O)(OCC1=CC=CC=C1)N1C=CCC1
Name
Quantity
30.6 mL
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Name
Quantity
40 mL
Type
reactant
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
60 mL
Type
solvent
Smiles
CC(C)(C)O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
OS(=O)[O-].[Na+]
Step Three
Name
Quantity
0.925 mL
Type
catalyst
Smiles
[Os](=O)(=O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heated in a 70 C
CONCENTRATION
Type
CONCENTRATION
Details
Concentrated
CUSTOM
Type
CUSTOM
Details
partitioned between 100 mL brine and 100 mL EtOAc
EXTRACTION
Type
EXTRACTION
Details
Separated layers and extracted with 100 mL EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 22.3 g of thick yellow oil

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
OC1CN(CC1O)C(=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09067882B2

Procedure details

In a 500 mL RBF, the Cbz Pyrroline (15 g, 73.8 mmol) was dissolved in a mixture of 100 mL THF, 60 mL t-BuOH and 40 mL water for addition of the NMO (30.6 ml, 148 mmol) solution followed by the osmium tetraoxide (0.925 ml, 0.074 mmol) solution. Heated in a 70 C. oil bath. Solution slowly went from yellow to brown. After 2 h, cooled to RT and added 50 mL 10% aqueous NaHSO3. Concentrated and partitioned between 100 mL brine and 100 mL EtOAc. Separated layers and extracted with 100 mL EtOAc. Dried over MgSO4, filtered and concentrated to 22.3 g of thick yellow oil. Flash column chromatography from 50-100% EtOAc in hexane provided compound 9. NMR (400 MHz, CDCl3) δ 7.35 (m, 5H), 5.22 (s, 2H), 4.42 (m, 4H), 3.63 (m, 2H), 3.42 (m, 3H), 3.20 (m, 1H).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
30.6 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0.925 mL
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([N:11]1[CH2:15][CH2:14][CH:13]=[CH:12]1)([O:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:2].C[N+]1([O-])CC[O:20]CC1.OS([O-])=O.[Na+].[OH2:29]>C1COCC1.CC(O)(C)C.[Os](=O)(=O)(=O)=O>[OH:29][CH:13]1[CH:14]([OH:20])[CH2:15][N:11]([C:1]([O:3][CH2:4][C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)=[O:2])[CH2:12]1 |f:2.3|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(=O)(OCC1=CC=CC=C1)N1C=CCC1
Name
Quantity
30.6 mL
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Name
Quantity
40 mL
Type
reactant
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
60 mL
Type
solvent
Smiles
CC(C)(C)O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
OS(=O)[O-].[Na+]
Step Three
Name
Quantity
0.925 mL
Type
catalyst
Smiles
[Os](=O)(=O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heated in a 70 C
CONCENTRATION
Type
CONCENTRATION
Details
Concentrated
CUSTOM
Type
CUSTOM
Details
partitioned between 100 mL brine and 100 mL EtOAc
EXTRACTION
Type
EXTRACTION
Details
Separated layers and extracted with 100 mL EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 22.3 g of thick yellow oil

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
OC1CN(CC1O)C(=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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